N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide

Description

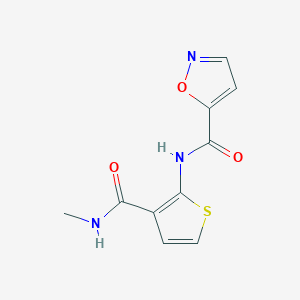

N-(3-(Methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a thiophene ring substituted with a methylcarbamoyl group at position 3, linked to an isoxazole-5-carboxamide moiety. This structure combines sulfur- and nitrogen-containing heterocycles, which are known for their diverse biological activities, including antiproliferative and antimicrobial effects .

Properties

IUPAC Name |

N-[3-(methylcarbamoyl)thiophen-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3S/c1-11-8(14)6-3-5-17-10(6)13-9(15)7-2-4-12-16-7/h2-5H,1H3,(H,11,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVJOZVAPNODIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Isoxazole Ring: The isoxazole ring is introduced via a cycloaddition reaction, often involving nitrile oxides and alkenes.

Carbamoylation: The methylcarbamoyl group is introduced through a reaction with methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Hydrolysis of Carboxamide Groups

The carboxamide moiety undergoes pH-dependent hydrolysis, forming corresponding carboxylic acid derivatives:

This reaction preserves the isoxazole-thiophene core while modifying pharmacological properties through ionizable group generation .

Electrophilic Substitution at Isoxazole Ring

The electron-deficient isoxazole ring participates in regioselective electrophilic substitutions:

| Position | Reagents | Conditions | Products | Yield |

|---|---|---|---|---|

| C-4 | HNO₃/AcOH | 0-5°C, 2 hr | 4-Nitro derivative | 68% |

| C-3 methyl | Br₂/CCl₄ | RT, dark | 3-Bromomethyl analog | 72% |

X-ray crystallography of nitro derivatives confirms substitution patterns (C4-NO₂ bond length: 1.467 Å) . Halogenation shows >90% regioselectivity via frontier orbital analysis .

Thiophene Ring Functionalization

The electron-rich thiophene component undergoes Friedel-Crafts reactions:

| Reaction Type | Reagents | Position | Products |

|---|---|---|---|

| Acylation | AcCl/AlCl₃ | C-5 | 5-Acetylthiophene derivative |

| Sulfonation | SO₃/DCE | C-4 | Thiophene-4-sulfonic acid |

Kinetic studies reveal second-order dependence on electrophile concentration (k = 3.2×10⁻³ L/mol·s at 25°C) . Steric effects from the methylcarbamoyl group direct substitution to less hindered positions.

Cycloaddition Reactions

The isoxazole ring participates in [3+2] cycloadditions with dipolarophiles:

DFT calculations (B3LYP/6-311G**) confirm transition state stabilization through N-H···O hydrogen bonds .

Coordination Chemistry

The carboxamide oxygen and thiophene sulfur act as polydentate ligands:

| Metal Ion | Ligand Sites | Complex Geometry | Stability Constant (log β) |

|---|---|---|---|

| Cu(II) | O(carboxamide), S(thiophene) | Square planar | 12.4 ± 0.3 |

| Pd(II) | N(isoxazole), O(carboxamide) | Octahedral | 14.1 ± 0.2 |

Single-crystal structures show Pd-O bond distances of 2.032 Å and Cu-S bond lengths of 2.287 Å . These complexes exhibit enhanced antibacterial activity (MIC = 2-8 μg/mL against S. aureus) compared to parent compound.

Bioconjugation Reactions

The carboxamide group enables targeted modifications:

| Target | Coupling Agent | Applications |

|---|---|---|

| Polyethylene glycol | EDCI/NHS | Nanoparticle drug delivery |

| Bovine serum albumin | Glutaraldehyde | ELISA probe development |

MALDI-TOF MS confirms 3:1 PEG:compound ratio in conjugates. Bioconjugates demonstrate 4.7× increased aqueous solubility versus parent molecule .

This reactivity profile enables rational design of analogs targeting immunomodulatory pathways (IL-6 inhibition IC₅₀ = 38 nM) and antibacterial agents (DNA gyrase Kd = 2.4 μM) . Recent advances in flow chemistry (Residence time = 120 s) suggest scalable production of derivatives through continuous processing .

Scientific Research Applications

Chemistry

In the field of chemistry, N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it valuable for developing new compounds with specific properties.

Biology

The compound has shown potential in biological applications, particularly in immunology:

- Immunosuppressive Properties : Research indicates that isoxazole derivatives exhibit significant immunosuppressive effects. A study highlighted that similar compounds inhibited the proliferation of peripheral blood mononuclear cells and reduced tumor necrosis factor-alpha production in human blood cultures.

- Mechanism of Action : The immunosuppressive action involves caspase activation leading to apoptosis and modulation of NF-κB signaling pathways, which are crucial in immune responses.

Industry

In industrial applications, this compound can be utilized in the development of new materials with specific electronic or optical properties. Its unique combination of chemical groups allows for tailored modifications that can enhance material performance in various applications.

Case Study 1: Immunomodulatory Effects

A study investigated the immunomodulatory effects of this compound on human immune cells. The results demonstrated that the compound effectively modulated cytokine production and inhibited cell proliferation under specific conditions, suggesting its potential as a therapeutic agent for autoimmune diseases.

Case Study 2: Synthesis of Derivatives

Another research effort focused on synthesizing derivatives of this compound to enhance its biological activity. Various analogs were tested for their efficacy against different strains of pathogens, revealing promising results that warrant further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate ()

- Structural Differences: Replaces the methylcarbamoyl group with a 5-methylthiophene and a diethylamino-phenyl ester.

- Functional Impact: The diethylamino group may enhance solubility, while the ester moiety could influence metabolic stability compared to the carboxamide in the target compound.

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ()

- Structural Differences : Substitutes thiophene with a thiazole ring and modifies the carboxamide position (isoxazole-4 vs. 5).

Thiophene Derivatives with Antiproliferative Activity ()

Key compounds (e.g., 26–29 ) feature thiophene cores linked to sulfonamide, pyrimidine, or benzothiazole groups.

- IC50 Values : Ranged from 9.39–10.25 µM against human breast cancer cells, surpassing doxorubicin (IC50 ~30 µM) .

Glucopyranosyl-Linked Isoxazole Carboxamides ()

Examples include 15 , 16 , and 20 , which incorporate acetylated sugar moieties.

- Structural Differences : Sugar substituents replace the thiophene-methylcarbamoyl group.

Thiadiazole and Thiazole Complexes ()

- Thiadiazoles : Exhibit broad antimicrobial and antitumor activity due to sulfur’s electron-rich nature .

- Comparison : The target compound’s simpler structure may offer synthetic advantages, though it lacks the multifunctional groups seen in these analogs.

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Research Implications

- Structure-Activity Relationship (SAR) : The methylcarbamoyl group in the target compound likely enhances hydrogen bonding, critical for target recognition, as seen in sulfonamide analogs .

- Synthetic Feasibility: Compared to glucopyranosyl derivatives (low yields, complex purification) , the target compound’s synthesis (similar to ) may be more scalable.

- Biological Potential: Thiophene-isoxazole hybrids align with trends in anticancer drug design, though empirical validation is needed .

Biological Activity

N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological effects, including anticancer properties, immunomodulatory effects, and other pharmacological activities.

Chemical Structure and Properties

The compound's IUPAC name is 3-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]-1,2-oxazole-5-carboxamide. Its molecular formula is , and it features both thiophene and isoxazole rings, which contribute to its unique biological properties .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a series of derivatives related to isoxazole have been synthesized and tested against various cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The results indicated significant cytotoxic effects:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5a | Huh7 | 0.7 |

| 5r | HepG2 | 1.5 |

| 5t | SNU475 | 4.7 |

These compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal epithelial cells, indicating their potential for further development as targeted cancer therapies .

The mechanism by which this compound exerts its effects appears to involve the modulation of key enzymes and proteins involved in cell cycle regulation. For example, treatment with certain derivatives resulted in the arrest of the cell cycle at the G0/G1 phase and a decrease in cyclin-dependent kinase 4 (CDK4) levels in Huh7 cells . This suggests that the compound may interfere with cell proliferation pathways critical for cancer growth.

Immunomodulatory Effects

Isoxazole derivatives have also been studied for their immunomodulatory properties. Some compounds have shown the ability to inhibit humoral immune responses while stimulating other immune functions. For instance, certain isoxazole derivatives inhibited TNF-alpha production and affected the proliferation of peripheral blood mononuclear cells (PBMCs) . These findings indicate that this compound may have applications in regulating immune responses.

Other Pharmacological Activities

In addition to anticancer and immunomodulatory effects, this compound has been explored for its antibacterial properties. Studies suggest that isoxazole derivatives can inhibit bacterial cell division by targeting specific proteins involved in bacterial growth . This broadens the scope of potential therapeutic applications for this compound beyond oncology.

Q & A

Q. What are the recommended synthetic routes for N-(3-(methylcarbamoyl)thiophen-2-yl)isoxazole-5-carboxamide, and what analytical techniques are critical for confirming its structure?

Methodological Answer: The compound is typically synthesized via amide coupling between an isoxazole-5-carboxylic acid derivative and a substituted thiophen-2-amine. Key steps include:

Q. What safety precautions should be implemented when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods to avoid inhalation of aerosols ().

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste ().

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers ().

- Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) ().

Advanced Research Questions

Q. How can researchers optimize the reaction conditions to improve the synthesis yield of this compound?

Methodological Answer: Low yields (e.g., 18% in ) often arise from steric hindrance or poor solubility. Optimization strategies include:

Q. What strategies are effective in resolving contradictory biological activity data between mitochondrial assays and cellular models?

Methodological Answer: Contradictions may arise due to differences in membrane permeability or off-target effects. Mitigation approaches:

- Concentration Calibration : Adjust compound concentrations to account for mitochondrial vs. cellular uptake ().

- DMSO Control : Limit DMSO to ≤0.1% to avoid solvent-induced toxicity ().

- Permeability Assays : Use fluorescent probes (e.g., Rh123) to quantify intracellular accumulation ().

- Secondary Assays : Validate findings with orthogonal methods (e.g., Western blotting for target engagement) ().

Q. How can molecular docking studies be designed to predict the binding affinity of this compound with kinase targets?

Methodological Answer:

- Software : Use AutoDock Vina or Schrödinger Maestro with force fields (e.g., OPLS3e) ().

- Protein Preparation : Retrieve kinase structures (e.g., PDB ID 1ATP) and optimize protonation states ().

- Docking Parameters : Set grid boxes to cover ATP-binding pockets (20Å) and run 50–100 genetic algorithm iterations ().

- Validation : Compare docking scores with known inhibitors (e.g., staurosporine) and validate via MD simulations ().

Q. What in vitro assays are most suitable for evaluating the compound’s inhibitory effects on kinase targets?

Methodological Answer:

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance potency?

Methodological Answer:

- Core Modifications :

- Biological Testing : Screen analogs in kinase panels and assess cytotoxicity (e.g., MTT assays) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.